molecular formula C19H29ClN2O6 B5212991 Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride

Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride

Cat. No.: B5212991
M. Wt: 416.9 g/mol
InChI Key: HPLLSOMLSMAZPC-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is a complex organic compound that features a piperazine ring, a benzodioxin moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.

    Attachment of the Piperazine Ring: The benzodioxin derivative is then reacted with a suitable piperazine derivative under basic conditions to form the desired piperazine compound.

    Esterification: The final step involves the esterification of the piperazine compound with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is unique due to the presence of both the benzodioxin and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6.ClH/c1-2-25-19(23)21-9-7-20(8-10-21)11-15(22)12-24-13-16-14-26-17-5-3-4-6-18(17)27-16;/h3-6,15-16,22H,2,7-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLSOMLSMAZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCC2COC3=CC=CC=C3O2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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